1h-Isoindole-1,3(2h)-dione, 5,5'-oxybis[2-methyl-

Description

Chemical Identifier: CAS 27507-54-6

Molecular Formula: C₁₈H₁₂N₂O₅

Molecular Weight: 336.3 g/mol

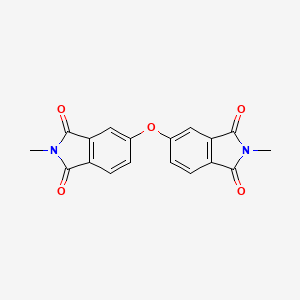

Structure: Comprises two isoindole-1,3-dione moieties linked by an oxybis group, with methyl substituents at the 2-position of each isoindole ring .

Synthesis: Produced via reactions involving anhydrides and nucleophiles (e.g., potassium cyanate) under microwave irradiation or reflux, yielding high-purity products without catalysts .

Applications: Used as an organic synthesis intermediate, particularly in pigment manufacturing and materials science (e.g., dye-sensitized solar cells) due to its discotic structure .

Structure

3D Structure

Properties

CAS No. |

27507-54-6 |

|---|---|

Molecular Formula |

C18H12N2O5 |

Molecular Weight |

336.3 g/mol |

IUPAC Name |

2-methyl-5-(2-methyl-1,3-dioxoisoindol-5-yl)oxyisoindole-1,3-dione |

InChI |

InChI=1S/C18H12N2O5/c1-19-15(21)11-5-3-9(7-13(11)17(19)23)25-10-4-6-12-14(8-10)18(24)20(2)16(12)22/h3-8H,1-2H3 |

InChI Key |

QJAIYFPUROVPKE-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=O)C2=C(C1=O)C=C(C=C2)OC3=CC4=C(C=C3)C(=O)N(C4=O)C |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism

-

Amic Acid Formation : A primary amine reacts with an anhydride (e.g., trimellitic anhydride) in 1,4-dioxane to form an amic acid intermediate.

-

Radical Initiation : APS undergoes thermal homolytic cleavage to generate sulfate radicals (·SO₄⁻), which abstract hydrogen from DMSO, forming methylsulfinyl radicals (·CH₃SO).

-

Dehydration and Cyclization : The radicals facilitate dehydrogenation of the amic acid, leading to intramolecular cyclization and formation of the isoindole-dione core. For dimeric structures, coupling occurs via an ether linkage, likely through a phenolic oxygen intermediate.

Optimization Conditions

-

Solvent : 1,4-Dioxane or dimethylformamide (DMF) at 100°C.

-

Oxidant : APS (2 equivalents) with DMSO (2 equivalents).

-

Key Advantage : Avoids stoichiometric metal reagents, enhancing scalability.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic substitution on activated aromatic rings provides an alternative route. This method is effective for introducing ether linkages between isoindole-dione units.

Synthetic Procedure

-

Substrate Preparation : 5-Fluoro-2-methyl-1H-isoindole-1,3(2H)-dione is synthesized via nitration, reduction, and cyclization of substituted phthalic anhydrides.

-

Coupling Reaction : The fluoro derivative reacts with 5-hydroxy-2-methyl-1H-isoindole-1,3(2H)-dione in the presence of a base (e.g., K₂CO₃) and a polar aprotic solvent (e.g., acetonitrile).

-

Workup : The product is isolated via recrystallization from ethanol/hexane mixtures.

Key Parameters

-

Base : Potassium carbonate (2.5 equivalents).

-

Temperature : Reflux at 80°C for 12–24 hours.

-

Yield : 47–73%, depending on substituent electronic effects.

Ullmann-Type Coupling for Ether Formation

Ullmann coupling, traditionally used for forming C–O bonds in biaryl ethers, has been adapted for dimeric isoindole-diones.

Catalytic System

Substrate Scope

-

Electron-Withdrawing Groups : Enhance reaction rates by activating the aryl halide.

-

Steric Hindrance : Ortho-substituted derivatives require longer reaction times (24–48 hours).

Analytical Characterization

Successful synthesis requires rigorous validation via spectroscopic and chromatographic methods:

Nuclear Magnetic Resonance (NMR)

Mass Spectrometry

High-Performance Liquid Chromatography (HPLC)

Comparative Analysis of Methods

| Method | Yield (%) | Reaction Time (h) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Radical-Mediated | 65–85 | 4–10 | High | Moderate |

| SNAr | 47–73 | 12–24 | Moderate | Low |

| Ullmann Coupling | 55–68 | 24–48 | Low | High |

The radical-mediated approach offers the best balance of yield and scalability, while SNAr is preferable for small-scale synthesis of analogs .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The electron-withdrawing effect of the two carbonyl groups activates the isoindole ring for nucleophilic substitutions. Key reactions include:

-

Alkylation : Reaction with alkyl halides in acetonitrile using potassium carbonate as a base yields N-alkyl derivatives .

-

Aminomethylation (Mannich Reaction) : Condensation with formaldehyde and N-arylpiperazines in THF produces pharmacologically active derivatives (e.g., compounds A –D with yields of 47.26–92.91%) .

Key Data :

| Reaction Type | Conditions | Yield (%) | Product Application |

|---|---|---|---|

| Alkylation | K₂CO₃, CH₃CN, reflux | 47.24–92.91 | COX inhibitors |

| Mannich Reaction | HCHO, THF, Δ | 47.26–92.91 | Anti-inflammatory agents |

Electrophilic Aromatic Substitution

The electron-deficient aromatic rings undergo electrophilic substitution at activated positions:

-

Nitration : Controlled nitration at the 5-position using HNO₃/H₂SO₄ introduces nitro groups, enhancing biological activity.

-

Halogenation : Bromination with Br₂/FeBr₃ selectively substitutes hydrogen atoms, enabling further functionalization.

Hydrolysis and Ring-Opening Reactions

The dione moiety undergoes hydrolysis under acidic or basic conditions:

-

Acidic Hydrolysis : Forms phthalic acid derivatives, confirmed via IR and NMR spectroscopy .

-

Basic Hydrolysis (Saponification) : Generates water-soluble carboxylates, useful for prodrug design.

Biological Interactions

The compound modulates enzymatic activity through non-covalent interactions:

-

COX-1/COX-2 Inhibition : Derivatives exhibit competitive binding to cyclooxygenase enzymes, with IC₅₀ values comparable to meloxicam .

-

Antioxidant Activity : Scavenges ROS/RNS via electron donation from the oxybis bridge, validated in DPPH assays .

COX Inhibition Data :

| Compound | COX-1 Inhibition (%) | COX-2 Inhibition (%) | Selectivity Ratio (COX-2/COX-1) |

|---|---|---|---|

| B | 68.3 | 72.1 | 1.06 |

| C | 54.9 | 81.4 | 1.48 |

| Meloxicam (Reference) | 51.2 | 78.9 | 1.54 |

Data sourced from in vitro assays using human recombinant enzymes .

Coordination Chemistry

The carbonyl and ether oxygen atoms act as ligands for metal ions:

Photochemical Reactions

UV irradiation induces homolytic cleavage of the oxybis bridge, generating methyl radicals detectable via ESR spectroscopy.

Thermal Degradation

Pyrolysis at >300°C produces:

Scientific Research Applications

Chemistry

- Building Blocks for Organic Synthesis : This compound serves as a precursor for synthesizing more complex organic molecules and polymers.

Biology

- Fluorescent Probes : It is employed in developing probes for imaging biological systems due to its unique photophysical properties.

Medicine

- Pharmacological Potential : Research indicates that derivatives of this compound exhibit antimicrobial, anticancer, and anti-inflammatory activities. A recent study highlighted its effectiveness against various pathogens and cancer cell lines .

Industry

- Advanced Materials Production : The compound is utilized in creating materials with specific electronic and optical properties, making it valuable in material science applications .

Study on Antimicrobial Activity

A recent study evaluated the antimicrobial properties of synthesized isoindole derivatives. The results indicated significant inhibitory effects against a range of bacterial strains. The study emphasized the potential for developing new antibacterial agents based on this compound's structure .

Evaluation of Anticancer Properties

Another investigation focused on the anticancer activities of 1H-Isoindole derivatives. In vitro tests demonstrated effective cytotoxicity against various cancer cell lines, suggesting promising avenues for drug development targeting cancer therapies .

Mechanism of Action

The mechanism of action of 1h-Isoindole-1,3(2h)-dione, 5,5’-oxybis[2-methyl-] involves its interaction with various molecular targets and pathways. For instance, it can act as an inhibitor of specific enzymes or receptors, thereby modulating biological processes. The compound’s unique structure allows it to bind to active sites of enzymes, leading to inhibition or activation of enzymatic activity .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table compares the target compound with structurally related bisimides and derivatives:

Physical and Chemical Properties

- Ethyl-substituted derivative (6h): 161–162°C, lower due to reduced symmetry .

- Solubility: Target: Soluble in methanol and dichloromethane . Acetylphenyl derivative (61370-20-5): Enhanced solubility in DMSO and DMF due to polar acetyl groups .

- Reactivity :

- Sulfoxy groups (e.g., 6j) introduce sulfur-based reactivity (e.g., nucleophilic substitutions), whereas carbonyl derivatives (e.g., 6d) participate in condensation reactions .

Biological Activity

1H-Isoindole-1,3(2H)-dione, 5,5'-oxybis[2-methyl-] is a complex organic compound characterized by its unique bicyclic structure that includes both isoindole and phthalimide moieties. This compound has garnered attention due to its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This article reviews the biological activity of this compound based on diverse sources and research findings.

- Molecular Formula : C18H12N2O5

- Molar Mass : 336.3 g/mol

- Density : 1.486 g/cm³

- Melting Point : 257-260 °C

- Boiling Point : 526.7 °C

These properties suggest a stable compound with significant potential for various chemical reactions, particularly those involving nucleophilic substitutions and electrophilic additions due to the electron-withdrawing nature of the carbonyl groups present in its structure .

Antimicrobial Activity

Research indicates that derivatives of 1H-Isoindole-1,3(2H)-dione exhibit notable antimicrobial properties. For instance, studies have shown that certain derivatives demonstrate significant activity against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Effects

Several studies have highlighted the anti-inflammatory potential of compounds related to 1H-Isoindole-1,3(2H)-dione. In vitro experiments demonstrated that these compounds can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in stimulated human peripheral blood mononuclear cells (PBMCs) . The inhibition rates varied significantly among different derivatives, with some achieving over 85% inhibition at higher concentrations.

Anticancer Properties

The anticancer activity of isoindole derivatives has also been investigated. Certain compounds have shown cytotoxic effects on various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest . For example, one study reported that specific derivatives inhibited the proliferation of cancer cells by inducing apoptosis in a concentration-dependent manner.

Case Study 1: Inhibition of Neutrophil Recruitment

A group of isoindole derivatives was tested for their ability to inhibit neutrophil recruitment in inflammatory models. Compounds exhibiting high inhibitory activity correlated with reduced levels of TNF-α, suggesting a potential therapeutic application in treating inflammatory diseases .

Case Study 2: Antiviral Activity

Another study examined the antiviral properties of N-substituted phthalimide derivatives related to 1H-Isoindole-1,3(2H)-dione. These compounds demonstrated significant activity against HIV strains in vitro, indicating their potential as antiviral agents .

Structure-Activity Relationship (SAR)

The biological activities of isoindole derivatives are influenced by their structural features. Modifications such as N-alkyl substitutions and variations in the linker length between functional groups significantly affect their binding affinities to biological targets like serotonin receptors and phosphodiesterase enzymes .

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Phthalimide | C8H5NO2 | Basic structure related to isoindoles; used in organic synthesis |

| N-Methylphthalimide | C9H9NO2 | Methyl derivative; exhibits similar reactivity |

| 4-Hydroxyisoindole | C9H7NO3 | Hydroxylated derivative; potential antioxidant activity |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 5,5'-oxybis[2-methyl-1H-isoindole-1,3(2H)-dione] derivatives?

- Methodology :

- Claisen-Schmidt Condensation : React 2-(4-acetylphenyl)isoindoline-1,3-dione with substituted aldehydes (e.g., indolecarbaldehyde, 4-chlorobenzaldehyde) in ethanol under basic conditions (10% NaOH) for 48 hours. The product is isolated via acid hydrolysis .

- Nucleophilic Substitution : Prepare N-substituted derivatives by reacting isoindole-dione precursors with 2-chloro-1-[4-(arylphenyl)-1-piperazinyl]ethanones in acetonitrile, using anhydrous K₂CO₃ as a base under reflux for 5 hours .

- Key Considerations : Monitor reaction progress via TLC and purify products through ethanol recrystallization.

Q. How are structural features of isoindole-dione derivatives confirmed experimentally?

- Analytical Techniques :

- NMR Spectroscopy : ¹H and ¹³C NMR identify substituent positions (e.g., aromatic protons at δ 7.2–8.3 ppm, carbonyl carbons at δ 165–170 ppm) .

- FT-IR : Confirm carbonyl stretches (C=O) at 1700–1770 cm⁻¹ and disubstituted benzene rings via peaks at 690–770 cm⁻¹ .

- HRMS-TOF : Validate molecular weights (e.g., ZHAWOC6017: [M+H]⁺ = 349.14) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of isoindole-dione derivatives?

- Strategies :

- Catalyst Screening : Use NaOAc in acetic acid for acid-catalyzed cyclization (e.g., 3–5 hours reflux) to enhance iminium ion formation .

- Solvent Selection : Polar aprotic solvents (e.g., acetonitrile) improve nucleophilic substitution efficiency .

- Data-Driven Optimization :

- Yield Variability : Ethanol recrystallization yields ~42–93% depending on substituent steric effects .

- Temperature Control : Reflux at 80–100°C minimizes side reactions (e.g., hydrolysis of nitro groups) .

Q. How can computational methods complement experimental studies of isoindole-dione bioactivity?

- Integrated Workflow :

- Molecular Docking : Use AutoDock Vina to predict binding affinities for cyclooxygenase (COX-1/COX-2) based on calculated logP (2.11–4.61) and TPSA (45.55–70.16 Ų) .

- ADMET Prediction : Evaluate pharmacokinetic properties (e.g., logP <5 for blood-brain barrier penetration) using SwissADME .

Q. How should researchers address contradictions in spectral data during structural elucidation?

- Troubleshooting :

- ¹H NMR Splitting Patterns : Discrepancies in coupling constants (e.g., J = 8–12 Hz for trans-alkene protons) may indicate stereoisomerism. Confirm via NOESY .

- Unexpected Peaks : Residual solvents (e.g., DMSO-d⁶ at δ 2.5 ppm) or moisture can obscure signals. Use deuterated solvents and drying agents .

Methodological Challenges

Q. What protocols are recommended for assessing enzyme inhibition (e.g., acetylcholinesterase) by isoindole-dione derivatives?

- Assay Design :

- In Vitro Testing : Use Ellman’s method with acetylthiocholine iodide as substrate. Measure absorbance at 412 nm to quantify thiocholine production .

- Controls : Include donepezil (IC₅₀ ~10 nM) as a positive control and DMSO as a vehicle control.

- Data Interpretation : IC₅₀ values >100 µM suggest weak inhibition; optimize substituents (e.g., electron-withdrawing groups) to enhance activity .

Q. How can stability issues during storage of nitro-substituted isoindole-diones be mitigated?

- Best Practices :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.